"3-[(Dimethylcarbamoyl)methoxy]benzoic acid" CAS number and molecular weight
"3-[(Dimethylcarbamoyl)methoxy]benzoic acid" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a bespoke chemical entity of interest within contemporary research and development, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines a benzoic acid moiety with a dimethylcarbamoylmethoxy side chain, presents a compelling scaffold for the design of novel therapeutic agents and functional materials. The carboxylic acid group offers a reactive handle for further chemical modifications, such as amidation or esterification, enabling its integration into larger molecular frameworks. The dimethylcarbamoylmethoxy group, with its amide functionality, can influence the molecule's solubility, polarity, and ability to participate in hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic properties in a biological context, or its material properties in other applications.
Molecular and Physicochemical Properties
A foundational understanding of a molecule's properties is paramount for its application in any scientific endeavor. The key identifiers and computed properties for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | PubChemLite[1] |
| Monoisotopic Mass | 223.08446 Da | PubChemLite[1] |
| Calculated Molecular Weight | 223.23 g/mol | - |
| IUPAC Name | 3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid | PubChemLite[1] |
| SMILES | CN(C)C(=O)COC1=CC=CC(=C1)C(=O)O | PubChemLite[1] |
| InChI | InChI=1S/C11H13NO4/c1-12(2)10(13)7-16-9-5-3-4-8(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) | PubChemLite[1] |
Proposed Synthesis Pathway
The synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid can be logically approached through a two-step process starting from the commercially available 3-hydroxybenzoic acid. The proposed pathway involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the dimethylcarbamoyl-methoxy side chain, and concluding with the hydrolysis of the ester to yield the final product.
Caption: Proposed three-step synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 3-hydroxybenzoate
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To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate.
Step 2: Synthesis of Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate
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To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes), add potassium carbonate (2.0 eq) and 2-chloro-N,N-dimethylacetamide (1.2 eq).
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Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure methyl 3-[(dimethylcarbamoyl)methoxy]benzoate.
Step 3: Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid
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Dissolve methyl 3-[(dimethylcarbamoyl)methoxy]benzoate (1.0 eq) in a mixture of methanol and 1 M aqueous sodium hydroxide solution.
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Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Remove the methanol under reduced pressure.
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Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.
Potential Applications in Research and Drug Development
While specific applications for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid are not yet documented in peer-reviewed literature, its structural motifs suggest several promising avenues for investigation:
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Pharmaceutical Intermediate: Benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The subject molecule could serve as a precursor for novel anti-inflammatory, analgesic, cardiovascular, or central nervous system agents[2].
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Fragment-Based Drug Discovery: The molecule itself could be screened in fragment-based drug discovery campaigns. The combination of a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (carbonyls and ether oxygen), and a lipophilic aromatic ring provides multiple points of interaction for binding to biological targets.
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Materials Science: The ability of the carboxylic acid to coordinate with metal ions and the potential for the amide group to engage in hydrogen bonding makes this molecule a candidate for the development of metal-organic frameworks (MOFs) or supramolecular assemblies with tailored properties.
Analytical Characterization
The structural elucidation and purity assessment of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid would rely on a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene protons of the ether linkage, and the two methyl groups of the dimethylamide, with characteristic chemical shifts and coupling patterns.
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¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyls of the carboxylic acid and the amide, the aromatic carbons, the methylene carbon, and the methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, and C-O stretching of the ether linkage.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻.
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High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reactions. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic or acetic acid would be a suitable starting point for method development.
Conclusion
3-[(Dimethylcarbamoyl)methoxy]benzoic acid represents a molecule with significant potential for discovery-driven research. While it currently lacks extensive characterization in the public domain, this guide provides a solid theoretical framework for its synthesis, potential applications, and analytical characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The unique combination of functional groups within its structure makes it an attractive candidate for further investigation in both medicinal chemistry and materials science. Researchers and scientists are encouraged to use this guide as a starting point for their own explorations into the properties and utility of this intriguing compound.
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